Cas no 1892073-63-0 (3-4-methoxy-2-(trifluoromethyl)phenyl-1,2-oxazol-5-amine)

3-4-methoxy-2-(trifluoromethyl)phenyl-1,2-oxazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-4-methoxy-2-(trifluoromethyl)phenyl-1,2-oxazol-5-amine
- 1892073-63-0
- 3-[4-methoxy-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine
- EN300-1950225
-
- インチ: 1S/C11H9F3N2O2/c1-17-6-2-3-7(8(4-6)11(12,13)14)9-5-10(15)18-16-9/h2-5H,15H2,1H3
- InChIKey: QVYDZEFGRCNLCT-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CC=1C1C=C(N)ON=1)OC)(F)F
計算された属性
- 精确分子量: 258.06161202g/mol
- 同位素质量: 258.06161202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 288
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.3Ų
- XLogP3: 2.5
3-4-methoxy-2-(trifluoromethyl)phenyl-1,2-oxazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1950225-2.5g |
3-[4-methoxy-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |
1892073-63-0 | 2.5g |
$2155.0 | 2023-09-17 | ||
Enamine | EN300-1950225-10.0g |
3-[4-methoxy-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |
1892073-63-0 | 10g |
$4729.0 | 2023-05-31 | ||
Enamine | EN300-1950225-0.1g |
3-[4-methoxy-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |
1892073-63-0 | 0.1g |
$968.0 | 2023-09-17 | ||
Enamine | EN300-1950225-1g |
3-[4-methoxy-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |
1892073-63-0 | 1g |
$1100.0 | 2023-09-17 | ||
Enamine | EN300-1950225-0.25g |
3-[4-methoxy-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |
1892073-63-0 | 0.25g |
$1012.0 | 2023-09-17 | ||
Enamine | EN300-1950225-0.05g |
3-[4-methoxy-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |
1892073-63-0 | 0.05g |
$924.0 | 2023-09-17 | ||
Enamine | EN300-1950225-5.0g |
3-[4-methoxy-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |
1892073-63-0 | 5g |
$3189.0 | 2023-05-31 | ||
Enamine | EN300-1950225-5g |
3-[4-methoxy-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |
1892073-63-0 | 5g |
$3189.0 | 2023-09-17 | ||
Enamine | EN300-1950225-0.5g |
3-[4-methoxy-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |
1892073-63-0 | 0.5g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1950225-10g |
3-[4-methoxy-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |
1892073-63-0 | 10g |
$4729.0 | 2023-09-17 |
3-4-methoxy-2-(trifluoromethyl)phenyl-1,2-oxazol-5-amine 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
3-4-methoxy-2-(trifluoromethyl)phenyl-1,2-oxazol-5-amineに関する追加情報
Recent Advances in the Study of 3-4-methoxy-2-(trifluoromethyl)phenyl-1,2-oxazol-5-amine (CAS: 1892073-63-0)
The compound 3-4-methoxy-2-(trifluoromethyl)phenyl-1,2-oxazol-5-amine (CAS: 1892073-63-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic amine derivative, characterized by its trifluoromethyl and methoxy substituents, exhibits unique physicochemical properties that make it a promising candidate for drug development. Recent studies have explored its synthesis, biological activity, and mechanism of action, shedding light on its potential as a lead compound for various diseases.
One of the key areas of research has been the optimization of synthetic routes for 3-4-methoxy-2-(trifluoromethyl)phenyl-1,2-oxazol-5-amine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. The improved synthetic protocol not only enhances the scalability of production but also reduces the formation of byproducts, which is critical for pharmaceutical applications. The study also highlighted the compound's stability under physiological conditions, a crucial factor for its further development.
In terms of biological activity, recent investigations have focused on the compound's interaction with specific molecular targets. Preliminary in vitro studies have shown that 3-4-methoxy-2-(trifluoromethyl)phenyl-1,2-oxazol-5-amine exhibits potent inhibitory effects on certain kinase enzymes implicated in inflammatory and oncogenic pathways. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound selectively inhibits the JAK-STAT signaling pathway, which is often dysregulated in autoimmune diseases and cancers. The IC50 values observed in these studies were in the low micromolar range, suggesting high efficacy.
Further mechanistic studies have elucidated the structural basis for the compound's activity. X-ray crystallography and molecular docking simulations revealed that the trifluoromethyl group plays a critical role in binding to the hydrophobic pockets of target proteins, while the methoxy group enhances solubility and bioavailability. These findings were corroborated by a recent publication in Nature Chemical Biology (2024), which also proposed modifications to the oxazole ring to further improve binding affinity and selectivity.
Despite these promising results, challenges remain in the development of 3-4-methoxy-2-(trifluoromethyl)phenyl-1,2-oxazol-5-amine as a therapeutic agent. Pharmacokinetic studies have indicated moderate oral bioavailability, necessitating further formulation optimization. Additionally, while the compound has shown low cytotoxicity in normal cell lines, comprehensive toxicological assessments are still underway. A recent preclinical study (2024) in Drug Metabolism and Disposition highlighted the need for detailed metabolic profiling to identify potential off-target effects and drug-drug interactions.
In conclusion, 3-4-methoxy-2-(trifluoromethyl)phenyl-1,2-oxazol-5-amine represents a promising scaffold for drug discovery, with demonstrated activity against clinically relevant targets. Ongoing research aims to address the remaining challenges and advance the compound toward clinical trials. The integration of computational chemistry, structural biology, and medicinal chemistry approaches will be pivotal in realizing its full therapeutic potential.
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